1-Methylpiperazine-2,3-dione
Overview
Description
1-Methylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Solvating Agents
Studies have shown the potential of certain derivatives of 1-Methylpiperazine-2,3-dione, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, as chiral solvating agents (CSAs) in NMR spectroscopy. These compounds can form hydrogen-bonded complexes with various substrates, leading to the resolution of enantiomers in racemic mixtures by NMR, highlighting their importance in analytical chemistry and pharmaceutical research (Wagger et al., 2007), (Malavašič et al., 2008).
Anticonvulsant Properties
Derivatives of this compound have been synthesized and tested for anticonvulsant activity. Compounds with specific substitutions at the piperazine ring showed promising results in models of epilepsy, indicating potential therapeutic applications for these compounds in treating seizure disorders (Obniska et al., 2005).
Antiproliferative and Differentiation Inducing Effects
Certain piperazine derivatives, including those related to this compound, have been investigated for their ability to inhibit the proliferation of K562 cell lines (a model for chronic myelogenous leukemia) and induce erythroid differentiation. This suggests potential applications in cancer treatment, especially concerning leukemia (Saab et al., 2013).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis of novel compounds containing the this compound structure for various applications. These studies often involve detailed structural analysis to understand the properties and potential applications of these compounds in greater depth (Kohara et al., 2002), (Nakao et al., 2016).
Antifungal and Antibacterial Agents
The 'on water' synthesis methodology has been applied to create nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including those derived from this compound, demonstrating significant antifungal and antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Tandon et al., 2010).
Mechanism of Action
Mode of Action
It’s known that the compound is formed as an intermediate in a reaction involving di-me oxalate and n-methylethylenediamine through an aminolysis reaction . This suggests that the compound might interact with its targets through similar chemical reactions .
Biochemical Pathways
Piperazine derivatives, in general, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggesting that 1-Methylpiperazine-2,3-dione might affect similar biochemical pathways.
Result of Action
Given the compound’s potential role in the synthesis of various drugs , it can be inferred that it might have significant effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methylpiperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity of this compound can be modulated by its subcellular localization, influencing its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-methylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVEQXAOQPAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208420 | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-29-3 | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Piperazinedione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.